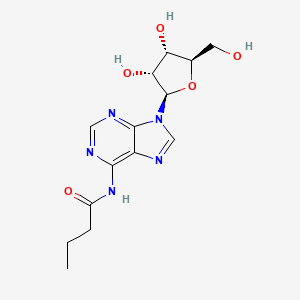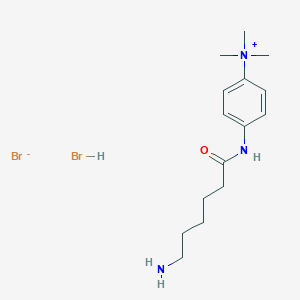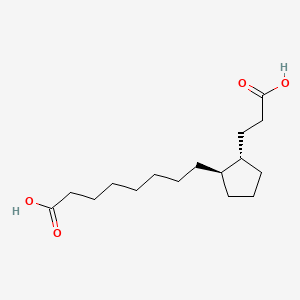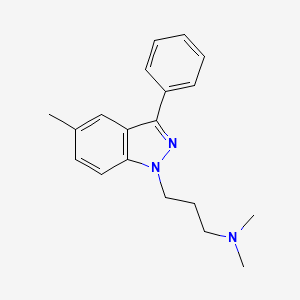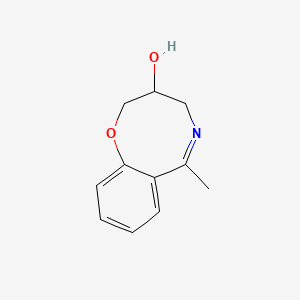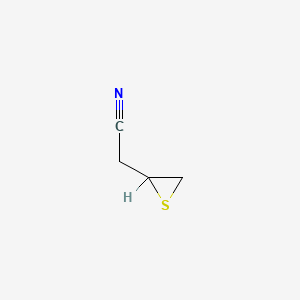
Thiiraneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiiraneacetonitrile, also known as (cyanomethyl)thiirane, belongs to the class of organic compounds known as epithionitriles. These are organoheterocyclic compounds made up of a carbon atom linked to a thiirane ring and a carbonitrile group. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Procedures
Thiiraneacetonitrile's utility in chemical synthesis is demonstrated in the study of reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (Abdel-Magid et al., 1996). This research highlights the broad applicability of this reagent for a variety of substrates, including the presence of reducible functional groups like cyano and nitro groups.
Biomedical and Therapeutic Research
This compound has been implicated in biomedical research. For example, 2-(4-phenoxyphenylsulfonylmethyl)thiirane is a selective inhibitor of gelatinases, showing promise in animal models for cancer metastasis and stroke (Lee et al., 2005). This suggests potential therapeutic applications for this compound derivatives in treating serious health conditions.
Environmental Impact and Water Treatment
This compound is also relevant in environmental studies, particularly in water treatment. Research into the formation of trihalomethanes (THMs) and haloacetonitriles (HANs), common disinfection by-products in water treatment, often includes this compound-related compounds (Li et al., 2017). Understanding its behavior and transformation in such processes is crucial for ensuring safe and effective water treatment.
Propiedades
Número CAS |
58130-93-1 |
|---|---|
Fórmula molecular |
C4H5NS |
Peso molecular |
99.16 g/mol |
Nombre IUPAC |
2-(thiiran-2-yl)acetonitrile |
InChI |
InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2 |
Clave InChI |
BKIZJNMVTRYGSW-UHFFFAOYSA-N |
SMILES |
C1C(S1)CC#N |
SMILES canónico |
C1C(S1)CC#N |
| 76786-80-6 58130-93-1 |
|
Sinónimos |
3,4-epithiobutanenitrile 3,4-epithiobutanenitrile, (+-)-isomer 3,4-epithiobutanenitrile, (35S(+-))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



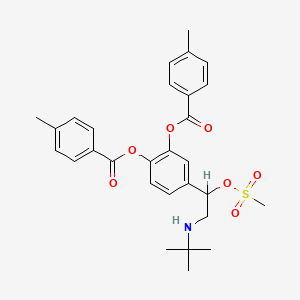
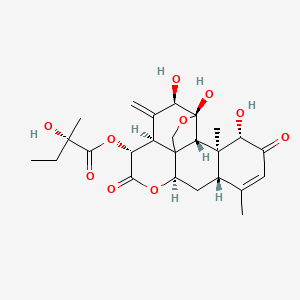

![(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B1209302.png)
